N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide
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Overview
Description
N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, a cyanopyridine moiety, and a fluoro substituent, which collectively contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the cyanopyridine and fluoro substituents. Key steps may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Cyanopyridine Moiety: This step involves the coupling of the quinazolinone intermediate with a cyanopyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, as well as catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound’s properties make it a candidate for use in various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific biological context, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-oxo-1,2-dihydroquinazolin-3-yl derivatives.
Cyanopyridine Derivatives: Compounds featuring the cyanopyridine moiety, such as 5-cyanopyridine-2-yl derivatives.
Fluorinated Compounds: Molecules with similar fluoro substituents, such as 6-fluoroquinazolin-2-ones.
Uniqueness
N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the quinazolinone core, cyanopyridine moiety, and fluoro substituent collectively contribute to its reactivity, stability, and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H16FN5O2 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H16FN5O2/c1-11(15-4-2-12(7-20)8-21-15)22-17(25)10-24-9-13-6-14(19)3-5-16(13)23-18(24)26/h2-6,8,11H,9-10H2,1H3,(H,22,25)(H,23,26)/t11-/m0/s1 |
InChI Key |
CANJMVGGKJBLLC-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C#N)NC(=O)CN2CC3=C(C=CC(=C3)F)NC2=O |
Canonical SMILES |
CC(C1=NC=C(C=C1)C#N)NC(=O)CN2CC3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
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